Dimethyl 4-(3-hydroxyphenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate can be synthesized via a Hantzsch reaction, a multicomponent reaction widely used for synthesizing dihydropyridine derivatives. This reaction typically involves the condensation of an aldehyde (in this case, 3-hydroxybenzaldehyde), a β-ketoester (methyl acetoacetate), and ammonia or an ammonia source (ammonium acetate).
Molecular Structure Analysis
The molecular structure of dimethyl 4-(3-hydroxyphenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate has been investigated using single-crystal X-ray diffraction analysis. The dihydropyridine ring adopts a flattened-boat conformation, with the benzene ring positioned almost perpendicular to it (dihedral angle = 82.98°). This structural feature is commonly observed in dihydropyridine derivatives and plays a role in their interactions with biological targets. Additionally, the hydroxy group exhibits disorder over two positions in a 0.780:0.220 ratio, indicating its potential to form hydrogen bonds.
Related Compounds
Nifedipine
Relevance: Nifedipine serves as a crucial structural analog for understanding structure-activity relationships in DHPs. Numerous studies utilize nifedipine as a reference compound when evaluating the pharmacological activity of novel DHPs, including those related to dimethyl 4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] Similar to the target compound, nifedipine also contains a dihydropyridine ring substituted with two ester groups at positions 3 and 5, and an aryl group at position 4. []
Nitrendipine
Relevance: Nitrendipine is a close structural analog of dimethyl 4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, sharing the core DHP structure with ester substituents at the 3- and 5-positions and an aromatic ring at the 4-position. [, ] Both compounds are classified as 1,4-dihydropyridines and are expected to exhibit similar pharmacological activities, especially in the context of calcium channel modulation. [, ]
Relevance: This compound exhibits significant structural similarity to dimethyl 4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds belong to the same chemical class (1,4-dihydropyridines) and share a core dihydropyridine ring system with various substituents. [] The key difference lies in the ester groups (methyl vs. ethyl) and the substituent on the phenyl ring (hydroxy vs. nitro). [] This comparison helps elucidate the impact of subtle structural modifications on the properties and potential applications of DHP derivatives.
Relevance: While this compound is a nifedipine analog, its structural similarity to dimethyl 4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate lies in the shared dihydropyridine core structure and the aryl substituent at position 4. [] Comparing these structures provides insights into the diverse array of DHP derivatives and their potential pharmacological activities based on structural variations.
Relevance: MN9202 shares a close structural resemblance to dimethyl 4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both belong to the 1,4-dihydropyridine class and exhibit similar substitutions on the dihydropyridine ring, including the 3-nitrophenyl group at position 4. [, , ] The main difference lies in the ester substituents at positions 3 and 5. Studying the pharmacological activities of MN9202 provides valuable insights into the potential therapeutic applications of structurally similar DHPs, like dimethyl 4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [, , ]
Relevance: This compound and dimethyl 4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the 1,4-dihydropyridine class and share the core dihydropyridine ring system. [, , ] They both have dimethyl ester substituents at positions 3 and 5 and a halogenated phenyl ring at position 4, with the difference being the type and position of the halogen. [, , ] This subtle variation highlights the impact of halogen substitution on the pharmacological activity of DHPs.
Relevance: KW-3049 belongs to the dihydropyridine class of calcium channel blockers, similar to dimethyl 4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] Despite having a more complex ester substituent at position 3, KW-3049 shares a similar core structure with a 1,4-dihydropyridine ring, a methyl ester at position 5, and a m-nitrophenyl group at position 4. []
Relevance: Despite a complex ester substituent at position 3, TC-81 shares a core dihydropyridine ring structure with dimethyl 4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [, ] Both have a methyl ester at position 5 and an aromatic ring at position 4, although TC-81 possesses fluorine and nitro substituents on its phenyl ring. [, ] This comparison highlights how variations in ester and phenyl ring substituents can influence the pharmacological activity of DHP calcium channel blockers.
Relevance: This compound and dimethyl 4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the same chemical class (1,4-dihydropyridines). [] While Compound 13 possesses ethyl and methyl esters at positions 3 and 5, compared to the dimethyl esters in the target compound, both share a dihydropyridine ring and an aromatic ring substituent at position 4. [] This comparison helps understand the structure-activity relationship within the DHP class by highlighting the impact of different ester groups and aryl substituents on their pharmacological properties.
Relevance: Although structurally more complex, amlodipine besylate shares the core dihydropyridine ring system with dimethyl 4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] This comparison helps understand the diversity within the DHP class, where subtle modifications to the core structure can lead to significant differences in pharmacological properties and applications.
Relevance: This compound highlights the structural diversity possible within the DHP calcium channel blocker class while maintaining the core dihydropyridine ring system seen in dimethyl 4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] The presence of a complex ester substituent at position 3 in lercanidipine differentiates it from the simpler dimethyl ester in the target compound. []
Relevance: This compound, despite a significantly larger substituent at position 3, shares the core dihydropyridine structure with dimethyl 4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, including the methyl ester at position 5 and a m-nitrophenyl group at position 4. [] This comparison demonstrates how radiolabeling techniques can be applied to DHP derivatives to investigate their pharmacokinetic properties.
Relevance: This compound shares a close structural resemblance to dimethyl 4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [, ] Both possess a dihydropyridine ring with a methyl ester at position 5 and a nitrophenyl group at position 4, although FRC-8411 has a (E)-3-phenyl-2-propen-1-yl ester at position 3. [, ] This comparison emphasizes the impact of ester substituents on the pharmacological activity of DHP calcium channel blockers.
Relevance: Despite its complex ester substituent at position 3, CV-159 shares structural similarities with dimethyl 4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, both possessing the core dihydropyridine ring system. [] Additionally, both compounds have a 3-nitrophenyl group at position 4. [] This comparison emphasizes the ongoing research in developing DHP derivatives with improved pharmacological profiles.
Relevance: Although these compounds replace the nitrophenyl group in dimethyl 4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate with a pyridinyl substituent, they provide valuable insights into the structure-activity relationships of DHPs. [] Variations in the alkyl ester groups and the position of the nitrogen atom in the pyridinyl ring significantly affect their potency as calcium channel blockers. [] This highlights the importance of both the aryl substituent and the ester groups in modulating DHP activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.